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An In-depth Technical Guide to the Toxicology of Glufosinate-Ammonium in Mammals

Introduction
Glufosinate-ammonium is a broad-spectrum herbicide widely used for vegetation control. Its

primary mechanism of action is the inhibition of glutamine synthetase (GS), an enzyme crucial

for ammonia detoxification and amino acid metabolism in plants.[1][2][3] In mammals, while GS

is also present and can be inhibited by glufosinate, the toxicological effects are complex due to

the existence of alternative metabolic pathways for ammonia homeostasis.[4][5] This guide

provides a comprehensive overview of key toxicology studies on glufosinate-ammonium in

various mammalian species, detailing experimental protocols, summarizing quantitative data,

and visualizing relevant pathways and workflows.

Mechanism of Action
Glufosinate-ammonium is a structural analogue of glutamate.[5] Its herbicidal activity stems

from the irreversible inhibition of glutamine synthetase, which leads to the accumulation of

ammonia and a depletion of glutamine in plants.[3] In mammals, inhibition of GS can also

occur, particularly at high doses, which can disrupt glutamate-glutamine cycling, a critical

process for neurotransmitter recycling in the brain.[6] This disruption and potential ammonia

buildup are thought to underlie the observed neurotoxic effects.[3][5] However, mammals

possess other pathways for ammonia detoxification, which means the effects are not as rapidly

lethal as in plants.[4][5]
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Caption: Mechanism of action for glufosinate-ammonium toxicity.

Acute Toxicity
Glufosinate-ammonium exhibits low to moderate acute toxicity following oral, dermal, and

inhalation exposure in mammals.[1][7] Clinical signs of neurotoxicity, such as convulsions and

tremors, have been observed at higher doses.[1][8]

Data Presentation: Acute Toxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1218520?utm_src=pdf-body-img
https://www.benchchem.com/product/b1218520?utm_src=pdf-body
https://www.benchchem.com/product/b1218520?utm_src=pdf-body
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Glufosinate.pdf
https://pubmed.ncbi.nlm.nih.gov/2379893/
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Glufosinate.pdf
https://www.pesticidereform.org/wp-content/uploads/2025/03/glufosinate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Route Parameter
Value (mg/kg
bw)

Reference

Rat (Male) Oral LD50 2000 - 4010 [8][9]

Rat (Female) Oral LD50 1600 - 3030 [8][9]

Mouse (Male) Oral LD50 431 [8]

Mouse (Female) Oral LD50 416 [8][10]

Rat Dermal LD50 >2000 [1]

| Rat | Inhalation | LC50 | ≥1.26 mg/L |[1][4] |

Experimental Protocols: Acute Oral Toxicity (Rat) A typical acute oral toxicity study follows

OECD Guideline 423. Groups of rats (e.g., Wistar or Sprague-Dawley) are administered a

single dose of glufosinate-ammonium via oral gavage.[8] Animals are observed for mortality,

clinical signs of toxicity (with particular attention to neurobehavioral changes), and effects on

body weight for a period of 14 days.[8] A post-mortem gross necropsy is performed on all

animals. The LD50 is then calculated based on the observed mortality across different dose

groups.

Subchronic Toxicity
Repeated exposure to glufosinate-ammonium over a subchronic period (typically 90 days)

has been shown to affect the liver, kidneys, and nervous system. A key finding in several

studies is the inhibition of glutamine synthetase in various tissues.[2][11]

Data Presentation: Subchronic Toxicity (90-Day Studies)
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Species
NOAEL (mg/kg
bw/day)

LOAEL (mg/kg
bw/day)

Critical Effects
at LOAEL

Reference

Rat (Male) 6.2 - 8.8 64 - 90

Glutamine
synthetase
inhibition in
the brain.

[12]

Mouse 48 192

Changes in

clinical

biochemistry and

increased liver

weights.

[12]

| Dog | 5.0 | 8.5 | Clinical signs of toxicity (stiff gait, tremors), reduced weight gain. |[8][9] |

Experimental Protocols: 90-Day Dietary Study (Dog) In a representative study, groups of

beagle dogs (e.g., 4 per sex per group) are administered glufosinate-ammonium in their diet

for 90 days at various concentrations.[2] The protocol involves daily clinical observations,

weekly measurements of body weight and food consumption, and periodic hematology, clinical

chemistry, and urinalysis. At the end of the study, a full necropsy is performed, and organ

weights are recorded. Histopathological examinations are conducted on a comprehensive set

of tissues from all animals to identify target organs and characterize any treatment-related

effects.

Chronic Toxicity and Carcinogenicity
Long-term studies in rodents have been conducted to assess the chronic toxicity and

carcinogenic potential of glufosinate-ammonium. These studies have not found evidence of

carcinogenic potential in rats or mice.[1][7][9] The primary effects observed at high doses were

related to organ weight changes, alterations in clinical chemistry, and inhibition of glutamine

synthetase.[1]

Data Presentation: Chronic Toxicity and Carcinogenicity
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Species
Study
Duration

NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key
Findings

Reference

Rat 130 Weeks 7.6 26.7

Effects on
hematology
,
glutathione
levels, and
brain
glutamine
synthetase
inhibition.
No
carcinogeni
c potential.

[1][2]

Mouse 2 Years 10.8 23

Increased

mortality,

reduced body

weight gain,

changes in

clinical

chemistry. No

carcinogenic

potential.

[1]

| Dog | 1 Year | 5.0 | 8.5 | Clinical signs of toxicity, reduced weight gain, mortality. |[9] |

Experimental Protocols: Combined Chronic Toxicity/Carcinogenicity Study (Rat) This type of

study, often following OECD Guideline 453, involves administering glufosinate-ammonium to

groups of rats (e.g., 50-60 per sex per group) in their diet for up to 24-30 months.[2][9]

Endpoints evaluated include survival, clinical signs, body weight, food consumption,

hematology, clinical chemistry, and urinalysis at multiple time points. A complete

histopathological examination of a wide range of tissues from all animals is conducted to

identify any neoplastic (tumors) or non-neoplastic lesions.
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Caption: Workflow for a chronic toxicity and carcinogenicity study.
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Genotoxicity
Glufosinate-ammonium has been evaluated in a comprehensive range of in vitro and in vivo

genotoxicity assays. The collective evidence from these studies indicates that it is not

genotoxic.[1][7][9]

Experimental Protocols: Genotoxicity Battery A standard battery of tests is typically performed

to assess genotoxicity, including:

Ames Test (Bacterial Reverse Mutation Assay): Tests for gene mutations in several strains of

Salmonella typhimurium and Escherichia coli.

In Vitro Mammalian Cell Gene Mutation Assay: Often uses mouse lymphoma or Chinese

hamster ovary (CHO) cells to detect mutations.

In Vitro Chromosomal Aberration Assay: Evaluates the potential to induce structural

chromosomal damage in cultured mammalian cells.

In Vivo Micronucleus Assay: Bone marrow from treated rodents (usually mice) is examined

for micronuclei, an indicator of chromosomal damage.[9]

Reproductive and Developmental Toxicity
Studies have shown that at high doses, glufosinate-ammonium can impact reproductive and

developmental endpoints. Effects are often observed at dose levels that also produce maternal

toxicity.[9] The primary concern identified is pre-implantation or implantation loss in rats at high

doses.[13][14] The compound is not considered teratogenic.[7]

Data Presentation: Reproductive and Developmental Toxicity
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Study
Type

Species Endpoint
NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key
Effects at
LOAEL

Referenc
e

2-
Generatio
n
Reproduc
tion

Rat
Parental
Systemic

44 206

Reduced
feed
consump
tion.

[1][4]

2-

Generation

Reproducti

on

Rat

Reproducti

ve/Offsprin

g

~10 (120

ppm)

~28 (360

ppm)

Decreased

number of

viable

pups, pre-

implantatio

n losses.

[9][14]

Developme

ntal
Rat Maternal 10 50

Vaginal

bleeding,

hyperactivit

y,

abortions.

[1][9]

Developme

ntal
Rat

Developme

ntal
50 250

Dilated

renal

pelvis.

[9]

Developme

ntal
Rabbit Maternal 6.3 20

Reduced

food

consumptio

n and body

weight

gain,

abortions.

[1][9]

| Developmental | Rabbit | Developmental | 6.3 | 20 | Increased number of dead fetuses. |[1][4] |

Experimental Protocols: Developmental Toxicity Study (Rabbit) Following OECD Guideline 414,

groups of pregnant rabbits are administered glufosinate-ammonium by oral gavage during
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the period of major organogenesis (e.g., gestation days 7 to 19).[9] Maternal animals are

observed for clinical signs, body weight changes, and food consumption. Near the end of

gestation, the does are euthanized, and a detailed examination of uterine contents is

performed. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal

abnormalities.
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Caption: Logical relationship between maternal and developmental toxicity.

Neurotoxicity
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Neurotoxicity is a significant endpoint of concern for glufosinate-ammonium, with effects

observed in acute, subchronic, and developmental neurotoxicity studies.[8][15]

Data Presentation: Neurotoxicity

Study Type Species NOAEL LOAEL
Critical
Effects at
LOAEL

Reference

Acute
Gavage

Rat
100 mg/kg
bw

500 mg/kg
bw

Clinical
signs of
neurotoxicit
y.

[1]

90-Day

Dietary
Rat

6.2 mg/kg

bw/day (100

ppm)

15 mg/kg

bw/day (200

ppm)

>50%

reduction in

liver

glutamine

synthetase

activity.

[1][4]

| Developmental | Rat | 14 mg/kg bw/day (200 ppm) | 69 mg/kg bw/day (1000 ppm) | Reduced

pup body weight, effects on motor activity, hippocampal pathology. |[4] |

Experimental Protocols: Developmental Neurotoxicity (DNT) Study As per OECD Guideline

426, pregnant female rats are exposed to glufosinate-ammonium in their diet from gestation

day 6 through lactation day 21.[4] The offspring are then subjected to a battery of functional

tests at various ages to assess motor activity, auditory startle, learning, and memory.[9] At

study termination, neuropathological examinations of the central and peripheral nervous

systems are performed on the offspring.

Conclusion
The toxicological profile of glufosinate-ammonium in mammals is well-characterized. It

exhibits low acute toxicity, is not genotoxic or carcinogenic, and is not considered a teratogen.

[1][7] The primary toxicological concerns are neurotoxicity and reproductive effects (specifically

pre- and post-implantation loss), which are observed at high dose levels.[4][14] The

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1218520?utm_src=pdf-body
https://www.pesticidereform.org/wp-content/uploads/2025/03/glufosinate.pdf
https://deq.mt.gov/files/Water/WQPB/Standards/Glufosinate.pdf?ver=2016-12-23-154821-317
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Glufosinate.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Glufosinate.pdf
https://apps.who.int/pesticide-residues-jmpr-database/Document/61
https://apps.who.int/pesticide-residues-jmpr-database/Document/61
https://www.benchchem.com/product/b1218520?utm_src=pdf-body
https://apps.who.int/pesticide-residues-jmpr-database/Document/61
https://downloads.regulations.gov/EPA-HQ-OPP-2018-0207-0002/content.docx
https://www.benchchem.com/product/b1218520?utm_src=pdf-body
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Glufosinate.pdf
https://pubmed.ncbi.nlm.nih.gov/2379893/
https://apps.who.int/pesticide-residues-jmpr-database/Document/61
https://pubmed.ncbi.nlm.nih.gov/16510221/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mechanism for these effects is linked to the inhibition of glutamine synthetase.[5][14]

Regulatory bodies have established acceptable daily intake (ADI) and acute reference dose

(ARfD) values based on the NOAELs from the most sensitive endpoints, typically neurotoxicity

or developmental/reproductive effects, to ensure human safety.[1][10]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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